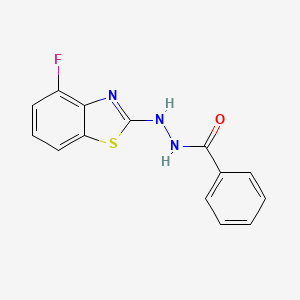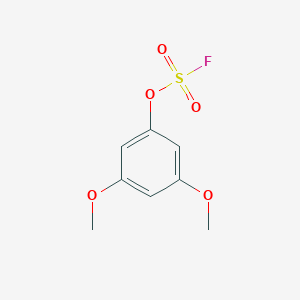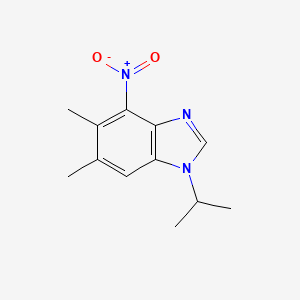![molecular formula C24H17Cl3N2OS B2632653 2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 478079-33-3](/img/structure/B2632653.png)
2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(2,4-dichlorobenzyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(2,4-dichlorobenzyl)oxime, also known as CBQ-DCBO, is an organosulfur compound with a wide range of applications in scientific research. It is a small molecule that has been studied extensively due to its potential to act as a selective inhibitor of enzymes. CBQ-DCBO has been used in a variety of experiments to study the biochemical and physiological effects of enzyme inhibition.
Scientific Research Applications
Chemiluminescence Applications
- The research on sulfanyl-substituted bicyclic dioxetanes, closely related to the compound , indicates their potential in base-induced chemiluminescence. These dioxetanes exhibit light emission upon decomposition, with varying light yields and wavelengths depending on the specific derivatives used (Watanabe et al., 2010).
Synthetic Applications in Quinoline Chemistry
- A review of the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, which include sulfanyl derivatives, focuses on their synthesis and applications in creating fused or binary quinoline-cord heterocyclic systems. These compounds have significant synthetic applications in various biological evaluations (Hamama et al., 2018).
- The 2-chloroquinoline-3-carbaldehydes have been used to synthesize a variety of fused quinolines, demonstrating the versatility of these compounds in producing diverse heterocyclic systems (Meth-Cohn et al., 1981).
Enzymatic Enhancement
- Research on 4-chlorobenzo[h]quinolin-2(1H)-one and its 4-sulfanyl derivative, which are structurally related to the compound of interest, has shown their potential as enzymatic enhancers. These compounds have been found to significantly increase the activity of certain enzymes, making them valuable in biochemical applications (Abass, 2007).
Antioxidant Activities
- Derivatives of 2-oxo-quinoline-3-carbaldehyde, which share structural similarities with the compound , have demonstrated good antioxidant activities in vitro. These compounds were compared with commercial antioxidants, showing their potential as novel antioxidant agents (Zhang et al., 2013).
Catalytic Applications
- Vanadium-catalyzed sulfenylation of indoles and 2-naphthols with thiols under molecular oxygen is another application area. This process, involving sulfanyl groups similar to those in the compound of interest, is significant in synthesizing various sulfanyl derivatives with potential biological activities (Maeda et al., 2004).
properties
IUPAC Name |
(E)-1-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]-N-[(2,4-dichlorophenyl)methoxy]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl3N2OS/c25-20-8-5-16(6-9-20)15-31-24-19(11-17-3-1-2-4-23(17)29-24)13-28-30-14-18-7-10-21(26)12-22(18)27/h1-13H,14-15H2/b28-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPAYLXUWKQUSC-XODNFHPESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)C=NOCC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)/C=N/OCC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2632570.png)
![(E)-N-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2632572.png)

![1-({1-[2-(Methylsulfanyl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2632577.png)



![3-[(Chloroacetyl)(4-methoxyphenyl)amino]propanamide](/img/structure/B2632584.png)




![[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B2632592.png)
![N-(3,4-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2632593.png)